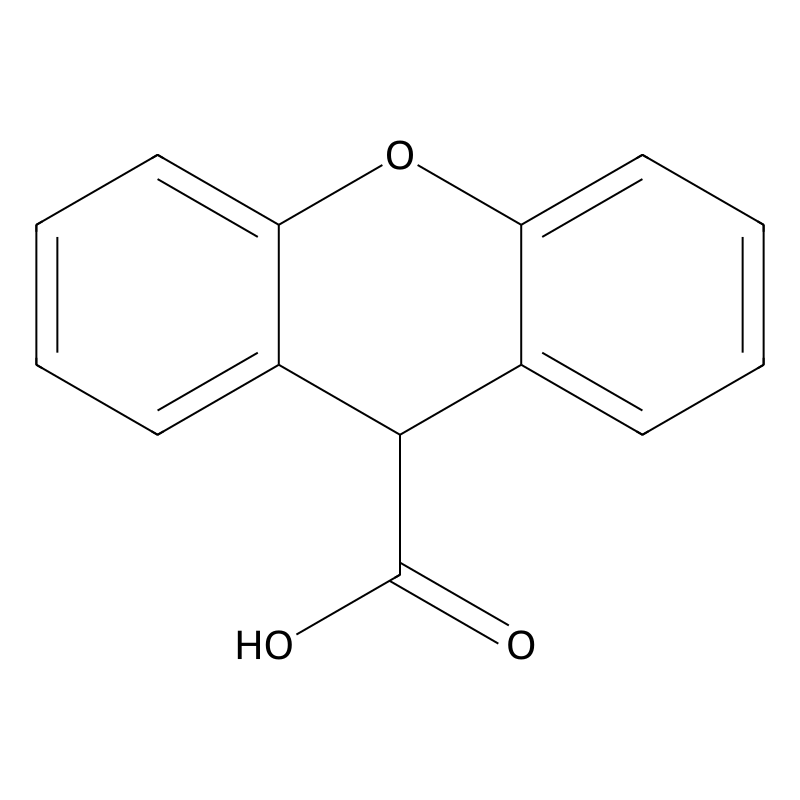

Xanthene-9-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry:

- X9C serves as a degradation product of propantheline bromide, a medication used to treat various conditions like urinary incontinence and stomach ulcers. Analytical methods like high-performance liquid chromatography (HPLC) have been developed to measure X9C levels, aiding in monitoring propantheline therapy and potential drug interactions. Source: A new method for assaying propantheline and its degradation product, xanthene-9-carboxylic acid using high-performance liquid chromatography:

Medicinal Chemistry:

- Research suggests that X9C might possess anticonvulsant properties. Studies have explored its potential use in treating epilepsy, although further investigation is needed to determine its efficacy and safety. Source: Anti-absence activity of mGlu1 and mGlu5 receptor enhancers and their interaction with a GABA reuptake inhibitor: Effect of local infusions in the somatosensory cortex and thalamus:

Materials Science:

- Recent studies have investigated X9C's potential applications in developing light-activated carbon monoxide (CO) releasing molecules. These molecules have shown promise in various therapeutic applications, and X9C's ability to release CO upon exposure to green light is being explored further. Source: Fluorescein analogue xanthene-9-carboxylic acid: a transition-metal-free CO releasing molecule activated by green light

Xanthene-9-carboxylic acid is an organic compound belonging to the xanthene family, characterized by its molecular formula and a molecular weight of 226.23 g/mol. This compound appears as a white to off-white solid and is recognized for its potential in various chemical and biological applications. It serves as a precursor in the synthesis of various derivatives and has been studied for its role in inhibiting amyloid fibril formation, particularly in the context of transthyretin conformational changes .

- Transesterification: The compound can undergo transesterification to yield derivatives such as 3-quinuclidinyl ester when reacted with ethyl esters .

- Formation of Amides: It can react with amines to form amides, which may exhibit enhanced biological activities.

- Condensation Reactions: Xanthene-9-carboxylic acid can participate in condensation reactions to create more complex molecular structures.

Research indicates that xanthene-9-carboxylic acid exhibits significant biological activity, particularly in neuropharmacology. It has been shown to inhibit the conformational changes of transthyretin, a protein implicated in amyloid diseases, thereby preventing amyloid fibril formation . Additionally, derivatives of xanthene-9-carboxylic acid have been explored for their potential as receptor enhancers in pharmacological studies, particularly concerning metabotropic glutamate receptors .

Several methods have been developed for synthesizing xanthene-9-carboxylic acid:

- From Xanthene Derivatives: One common method involves the hydrolysis of xanthene derivatives or nitriles under acidic or basic conditions .

- Environmental-Friendly Methods: Recent patents describe environmentally-friendly synthesis techniques that are safe, cost-effective, and yield high purity products .

- Chemical Transformations: The compound can also be synthesized through various chemical transformations involving other xanthene derivatives or starting materials.

Xanthene-9-carboxylic acid finds utility in several fields:

- Pharmaceuticals: Its ability to inhibit amyloid formation makes it a candidate for drug development aimed at treating amyloid-related diseases.

- Fluorescent Dyes: The compound is used as a precursor for synthesizing fluorescent dyes and indicators due to its chromophoric properties.

- Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing other functionalized xanthene compounds.

Interaction studies involving xanthene-9-carboxylic acid have highlighted its potential effects on various biological targets. Notably, it has been investigated for its interactions with metabotropic glutamate receptors, where it acts as an enhancer even in the absence of traditional ligands . These studies suggest that the compound may modulate receptor activity and influence neurotransmission pathways.

Xanthene-9-carboxylic acid shares structural similarities with several other compounds within the xanthene family. Below is a comparison with selected similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Xanthene | Parent structure; lacks carboxylic functionality | |

| Fluorescein | Contains multiple hydroxyl groups; used as a dye | |

| Xanthone | Contains a ketone; known for antioxidant properties | |

| 9-Hydroxyxanthene | Hydroxylated derivative; exhibits different reactivity |

Xanthene-9-carboxylic acid is unique due to its carboxylic acid functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its role in inhibiting amyloid fibril formation further differentiates it from other compounds within the xanthene class.

Hydrolysis of Nitriles

The most common synthetic route involves alkaline hydrolysis of 9-cyanoxanthene (xanthene-9-carbonitrile).

Alkaline Hydrolysis of 9-Cyanoxanthene

Reaction Conditions:

- Reagents: Sodium hydroxide (NaOH), water, hydrochloric acid (HCl)

- Mechanism:

$$

\text{Xanthene-9-carbonitrile} + 2\text{H}2\text{O} \xrightarrow{\text{NaOH}} \text{Xanthene-9-carboxylate} + \text{NH}3 \quad

$$

Acidification with HCl yields the free carboxylic acid.

Optimized Protocol (Industrial Scale):

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Temperature | 80–100°C | 100°C |

| NaOH Concentration | 2.5 eq | 2.5 eq |

| Reaction Time | 8–12 h | 8 h |

| Yield | 85–90% | 95.3% |

Purity Enhancement:

- Recrystallization from methanol/water mixtures achieves >98% purity .

Friedel-Crafts acylation is a cornerstone methodology for constructing the xanthene scaffold. This electrophilic aromatic substitution reaction facilitates the introduction of acyl groups, enabling subsequent cyclization and functionalization.

Mechanism and Reaction Conditions

The Friedel-Crafts acylation of phenolic derivatives typically employs Lewis acids (e.g., AlCl₃) to activate acylating agents. For example, Pfister et al. synthesized 1-methoxy-9-oxo-9H-xanthene-2-carboxylic acid (163) via Friedel-Crafts acylation of 1-hydroxyxanthone, followed by methylation and oxidation with sodium hypobromite (NaBrO) [2]. The reaction proceeds through electrophilic attack at the activated aromatic ring, forming a ketone intermediate that undergoes intramolecular cyclization under acidic conditions.

A complementary approach involves the cyclization of 2,2′-dialkoxybenzophenones. For di-oxygenated xanthones, Friedel-Crafts acylation of 2,2′-dialkoxybenzophenone derivatives in the presence of polyphosphoric acid (PPA) yields the tricyclic framework [4]. This method benefits from mild conditions (80–120°C, 4–6 h) and avoids harsh oxidants, achieving yields exceeding 70% [4].

Table 1: Friedel-Crafts Acylation Parameters for Xanthene Derivatives

| Substrate | Acylating Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Hydroxyxanthone | Acetic anhydride | AlCl₃ | 120 | 65 | [2] |

| 2,2′-Dimethoxybenzophenone | Acetyl chloride | PPA | 100 | 72 | [4] |

Xanthone Reduction and Functionalization

Huang-Minlon Reduction

The Huang-Minlon reduction converts xanthones to xanthenes via hydrazine-mediated deoxygenation. This method involves refluxing xanthone with hydrazine hydrate and potassium hydroxide, followed by high-temperature decomposition (200–250°C) to eliminate nitrogen and water [2]. The resulting xanthene is subsequently carboxylated using carbon dioxide or Kolbe-Schmitt conditions to introduce the carboxylic acid moiety at position 9 [2].

Hydrolysis of Nitrile Precursors

A scalable industrial route involves the hydrolysis of 9-cyano-9H-xanthene. For instance, 9-cyanoperbitol (103.5 g, 0.5 mol) undergoes basic hydrolysis with sodium hydroxide (50 g, 1.25 mol) in water at 100°C for 8 h, yielding xanthene-9-carboxylic acid with 95.3% efficiency [1]. The reaction mechanism proceeds through nucleophilic attack by hydroxide ions on the nitrile carbon, forming a sodium carboxylate intermediate, which is acidified to precipitate the final product [1].

Table 2: Hydrolysis Conditions for 9-Cyanoxanthene

| Parameter | Value |

|---|---|

| Substrate | 9-Cyanoperbitol |

| Base | NaOH (2.5 eq) |

| Solvent | Water |

| Temperature | 100°C |

| Reaction Time | 8 h |

| Yield | 95.3% |

Halogenation and Cyanation Pathways

Halogenation Strategies

Halogenated intermediates are pivotal for cross-coupling reactions. The Ullmann coupling of 2-iodobenzoic acid with 4-hydroxybenzoic acid, catalyzed by copper, forms a diaryl ether intermediate [2]. Subsequent cyclization with PPA at 150°C generates 9-oxo-9H-xanthene-2-carboxylic acid [2]. Chlorinated derivatives, such as 6-chloro-5-methyl-9-oxo-9H-xanthene-4-acetic acid, undergo nucleophilic displacement with methoxide or dimethylamine to introduce alkoxy or amino groups [2].

Cyanation and Functionalization

Cyanation typically employs metal-catalyzed reactions (e.g., Rosenmund-von Braun) to introduce nitrile groups. While direct cyanation of xanthene is less common, precursor-based approaches—such as the use of 9-cyanoperbitol—enable efficient access to xanthene-9-carboxylic acid via hydrolysis [1]. The nitrile group’s strong electron-withdrawing character facilitates hydrolysis under basic conditions, avoiding side reactions.

XLogP3

LogP

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant